Cas no 2091655-73-9 (4-1-(hydroxymethyl)cyclobutylbenzonitrile)
4-1-(hydroxymethyl)cyclobutylbenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-1-(hydroxymethyl)cyclobutylbenzonitrile
- EN300-1818069
- 2091655-73-9
- 4-[1-(hydroxymethyl)cyclobutyl]benzonitrile
-
- Inchi: 1S/C12H13NO/c13-8-10-2-4-11(5-3-10)12(9-14)6-1-7-12/h2-5,14H,1,6-7,9H2
- InChI Key: OQPDFCKVNHTDBQ-UHFFFAOYSA-N
- SMILES: OCC1(C2C=CC(C#N)=CC=2)CCC1
Computed Properties
- Exact Mass: 187.099714038g/mol
- Monoisotopic Mass: 187.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 44Ų
4-1-(hydroxymethyl)cyclobutylbenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1818069-0.05g |
4-[1-(hydroxymethyl)cyclobutyl]benzonitrile |
2091655-73-9 | 0.05g |
$959.0 | 2023-09-19 | ||
| Enamine | EN300-1818069-0.1g |
4-[1-(hydroxymethyl)cyclobutyl]benzonitrile |
2091655-73-9 | 0.1g |
$1005.0 | 2023-09-19 | ||
| Enamine | EN300-1818069-0.25g |
4-[1-(hydroxymethyl)cyclobutyl]benzonitrile |
2091655-73-9 | 0.25g |
$1051.0 | 2023-09-19 | ||
| Enamine | EN300-1818069-0.5g |
4-[1-(hydroxymethyl)cyclobutyl]benzonitrile |
2091655-73-9 | 0.5g |
$1097.0 | 2023-09-19 | ||
| Enamine | EN300-1818069-1.0g |
4-[1-(hydroxymethyl)cyclobutyl]benzonitrile |
2091655-73-9 | 1g |
$1142.0 | 2023-05-23 | ||
| Enamine | EN300-1818069-2.5g |
4-[1-(hydroxymethyl)cyclobutyl]benzonitrile |
2091655-73-9 | 2.5g |
$2240.0 | 2023-09-19 | ||
| Enamine | EN300-1818069-5.0g |
4-[1-(hydroxymethyl)cyclobutyl]benzonitrile |
2091655-73-9 | 5g |
$3313.0 | 2023-05-23 | ||
| Enamine | EN300-1818069-10.0g |
4-[1-(hydroxymethyl)cyclobutyl]benzonitrile |
2091655-73-9 | 10g |
$4914.0 | 2023-05-23 | ||
| Enamine | EN300-1818069-1g |
4-[1-(hydroxymethyl)cyclobutyl]benzonitrile |
2091655-73-9 | 1g |
$1142.0 | 2023-09-19 | ||
| Enamine | EN300-1818069-5g |
4-[1-(hydroxymethyl)cyclobutyl]benzonitrile |
2091655-73-9 | 5g |
$3313.0 | 2023-09-19 |
4-1-(hydroxymethyl)cyclobutylbenzonitrile Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 4-1-(hydroxymethyl)cyclobutylbenzonitrile
4-(1-(Hydroxymethyl)cyclobutyl)Benzonitrile: A Comprehensive Overview
4-(1-(Hydroxymethyl)cyclobutyl)Benzonitrile (CAS No. 2091655-73-9) is a unique organic compound with a complex structure that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound, often referred to as cyclobutyl benzonitrile derivative, is characterized by its cyclobutane ring fused with a benzonitrile group, which imparts distinctive chemical properties and potential applications.
The chemical structure of 4-(1-(Hydroxymethyl)cyclobutyl)Benzonitrile consists of a benzene ring substituted with a cyano group at the para position and a cyclobutane ring attached via a methylene group (-CH₂-) at the ortho position relative to the cyano group. The cyclobutane ring is further substituted with a hydroxymethyl group (-CH₂OH), which introduces hydrophilic properties to the molecule. This combination of structural features makes the compound highly versatile and suitable for various chemical transformations and applications.
Recent studies have highlighted the potential of 4-(1-(Hydroxymethyl)cyclobutyl)Benzonitrile in the development of advanced materials, particularly in the synthesis of polymer precursors and biomedical polymers. The compound's ability to undergo polymerization under specific conditions has been explored in depth, with researchers focusing on its role in creating high-performance polymers with tailored mechanical and thermal properties.
In the field of pharmacology, 4-(1-(Hydroxymethyl)cyclobutyl)Benzonitrile has shown promise as a lead compound for drug discovery. Its unique structure allows for interactions with various biological targets, including enzymes and receptors, making it a valuable starting point for designing bioactive molecules. Recent research has demonstrated its potential as an anti-inflammatory agent and an antioxidant, with studies conducted on its ability to modulate cellular pathways involved in inflammation and oxidative stress.
The synthesis of 4-(1-(Hydroxymethyl)cyclobutyl)Benzonitrile involves multi-step organic reactions, often utilizing techniques such as nucleophilic substitution, cycloaddition, and oxidation. The development of efficient synthetic routes has been a focus of recent research, with chemists exploring methods to improve yield, reduce reaction time, and minimize environmental impact. For instance, green chemistry approaches, including the use of microwave-assisted synthesis and catalytic systems, have been employed to optimize the production process.
The physical properties of 4-(1-(Hydroxymethyl)cyclobutyl)Benzonitrile are also noteworthy. It exhibits a high melting point due to its rigid molecular structure and strong intermolecular forces, making it suitable for applications requiring thermal stability. Additionally, its solubility in polar solvents and resistance to hydrolysis under mild conditions make it ideal for use in aqueous environments.
From an environmental perspective, the biodegradability and toxicity of 4-(1-(Hydroxymethyl)cyclobutyl)Benzonitrile have been assessed in recent studies. Findings indicate that the compound is not inherently toxic at concentrations typically encountered in industrial or environmental settings. However, further research is needed to fully understand its long-term impact on ecosystems and human health.
In conclusion, 4-(1-(Hydroxymethyl)cyclobutyl)Benzonitrile (CAS No. 2091655-73-9) is a multifaceted compound with significant potential across various scientific domains. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in future innovations within chemistry, pharmacology, and materials science.
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